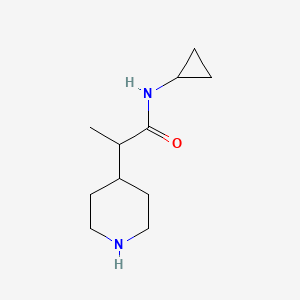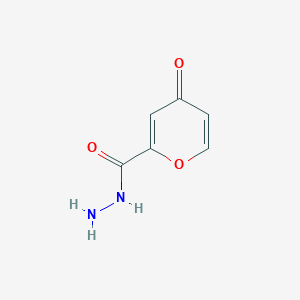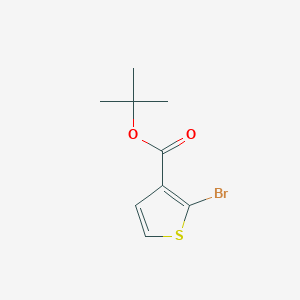
N-Cyclopropyl-2-(piperidin-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclopropyl-2-(piperidin-4-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyclopropyl group attached to a piperidine ring, which is further connected to a propanamide moiety. The unique structure of this compound makes it a subject of study in medicinal chemistry, pharmacology, and synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-(piperidin-4-yl)propanamide typically involves the reaction of cyclopropylamine with 4-piperidone, followed by the introduction of a propanamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation steps. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-Cyclopropyl-2-(piperidin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and substituted piperidine derivatives.
科学研究应用
N-Cyclopropyl-2-(piperidin-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for pain management and neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of N-Cyclopropyl-2-(piperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, modulating neurotransmitter release and signal transduction pathways.
相似化合物的比较
Similar Compounds
- N-Phenyl-N-(piperidin-4-yl)propanamide
- N-Cyclopropyl-2-(4-hydroxyimino)piperidin-1-yl)propanamide
- 4-Fluoroisobutylfentanyl
Uniqueness
N-Cyclopropyl-2-(piperidin-4-yl)propanamide is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for drug discovery and development.
属性
分子式 |
C11H20N2O |
|---|---|
分子量 |
196.29 g/mol |
IUPAC 名称 |
N-cyclopropyl-2-piperidin-4-ylpropanamide |
InChI |
InChI=1S/C11H20N2O/c1-8(9-4-6-12-7-5-9)11(14)13-10-2-3-10/h8-10,12H,2-7H2,1H3,(H,13,14) |
InChI 键 |
VYAHCZVUCWIINB-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCNCC1)C(=O)NC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12078949.png)
![4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one](/img/structure/B12078951.png)
![2',7'-Dibromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B12078965.png)

![3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12078971.png)

![1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B12078982.png)


![N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)


